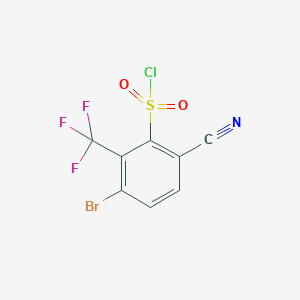

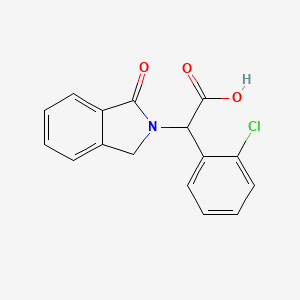

(2-Chlorophenyl)(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid

Descripción general

Descripción

2-Chlorophenyl)(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid, also known as IOA, is a synthetic organic compound belonging to the class of compounds known as isoindolones. IOA has been studied extensively for its various pharmacological activities, including anti-inflammatory, anti-oxidant, and anti-cancer effects. It has also been found to possess antiviral, antifungal, and anti-bacterial properties. In addition, IOA is a potent inhibitor of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins, leukotrienes, and thromboxanes. As such, IOA has been investigated for its potential use in the treatment of a variety of diseases and conditions, including cancer, inflammation, and pain.

Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

- The compound has been synthesized and characterized, involving studies like elemental analyses, FT-IR, 1H NMR spectroscopy, and X-ray diffraction. This research contributes to understanding the chemical properties and structure of the compound (Aydin et al., 2010).

Complex Formation with Metals

- Research has been conducted on the formation of complexes with Sr(II), Cr(II), and Al(III) using (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid as a ligand. This study is significant for specialists in coordination chemistry, providing insights into the interaction of this compound with various metal ions (Tekade et al., 2018).

Antimicrobial Activity

- The compound has been evaluated for its antimicrobial properties. Derivatives of the compound have shown activity against a range of bacterial and fungal pathogens, indicating potential uses in antimicrobial research (Krátký et al., 2017).

Synthesis and Evaluation of Analogs

- There has been significant research into synthesizing and evaluating analogs of this compound for various properties. These studies contribute to expanding the understanding of the compound's potential applications in different scientific fields (Reddy et al., 2013).

Crystal Structure Comparisons

- Studies have also been done on the crystal structures of this compound and its complexes. These investigations provide deeper insights into the molecular structure and properties, which can be crucial for further chemical and pharmaceutical research (Karmakar & Baruah, 2008).

Mecanismo De Acción

Target of Action

Similar compounds such as lenalidomide, a derivative of thalidomide, are known to target the ubiquitin e3 ligase cereblon . This enzyme plays a crucial role in protein degradation and regulation of cellular processes.

Mode of Action

It’s worth noting that similar compounds like lenalidomide act as ligands for ubiquitin e3 ligase cereblon, inducing the enzyme to degrade the ikaros transcription factors ikzf1 and ikzf3 . This interaction leads to changes in cellular processes, including cell cycle regulation and apoptosis.

Biochemical Pathways

Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities suggest that the compound may interact with multiple biochemical pathways, leading to downstream effects on cellular functions.

Pharmacokinetics

The compound’s predicted properties such as melting point (208-211 °c), boiling point (4398±450 °C), and density (1382±006 g/cm3) suggest that it may have specific pharmacokinetic characteristics . These properties can impact the compound’s bioavailability and its overall effectiveness as a therapeutic agent.

Result of Action

The broad spectrum of biological activities associated with indole derivatives suggests that the compound may have diverse effects at the molecular and cellular levels .

Action Environment

For instance, the compound’s predicted pKa (3.61±0.10) suggests that it may exist in different ionization states depending on the pH of the environment , which could influence its interaction with its targets.

Propiedades

IUPAC Name |

2-(2-chlorophenyl)-2-(3-oxo-1H-isoindol-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO3/c17-13-8-4-3-7-12(13)14(16(20)21)18-9-10-5-1-2-6-11(10)15(18)19/h1-8,14H,9H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKYRVETWKLBGPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N1C(C3=CC=CC=C3Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

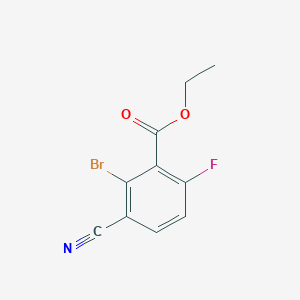

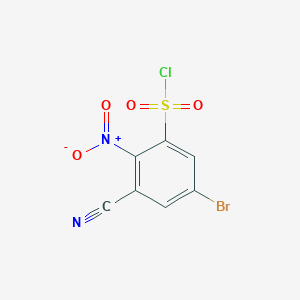

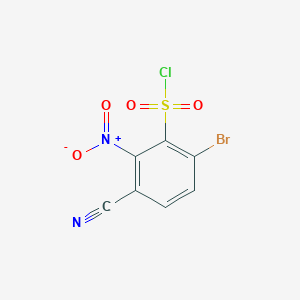

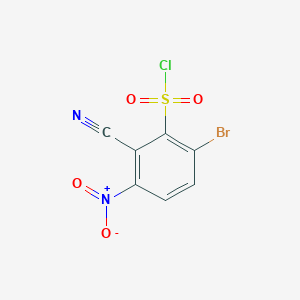

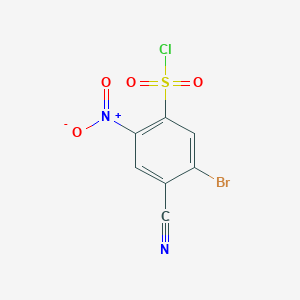

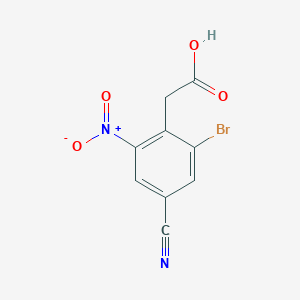

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[7-Cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid](/img/structure/B1414181.png)